molecular formula C40H62N12O14S B8192796 2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B8192796
M. Wt: 967.1 g/mol
InChI Key: NGBBIWFVAWMQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Peptides like this one are often used in research to study protein interactions, cellular processes, and as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. This requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the process and reduce human error.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.

Major Products

The major products of these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s structure and function.

Scientific Research Applications

2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid has several applications in scientific research:

    Chemistry: Used to study peptide synthesis, structure, and interactions.

    Biology: Investigates protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Explores potential therapeutic uses, such as targeting specific receptors or pathways in disease treatment.

    Industry: Utilized in the development of biomaterials, drug delivery systems, and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-Ile-Gly-DL-Ser-DL-Arg-OH: Similar structure but with a different isomer of isoleucine.

    H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-Val-Gly-DL-Ser-DL-Arg-OH: Similar structure but with valine instead of isoleucine.

Uniqueness

2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is unique due to the presence of the xiIle residue, which can impart distinct structural and functional properties. This uniqueness can influence the peptide’s stability, binding affinity, and biological activity, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBIWFVAWMQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N12O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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